

Technical Guide: Synthesis and Characterization of 3-(Aminocarbothioyl)pyridinium-1-olate

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Compound of Interest

Compound Name:	3-(Aminocarbothioyl)pyridinium-1-olate
CAS No.:	85320-76-9
Cat. No.:	B1621122

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Executive Summary & Strategic Importance

3-(Aminocarbothioyl)pyridinium-1-olate (CAS: Related to 4621-66-3 parent / 1986-81-8 N-oxide analog) represents a critical scaffold in the development of antitubercular agents and NAD⁺ biosynthesis inhibitors. Structurally, it combines the electronic dipole of the pyridine N-oxide with the reactivity of a thioamide group.

Key Applications:

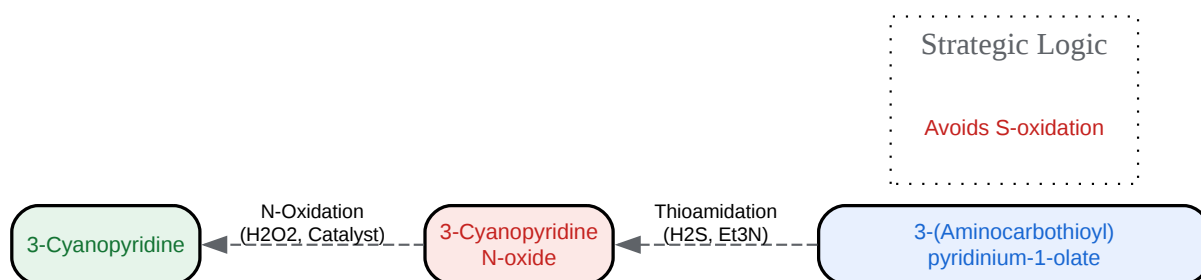
- **Antitubercular Prodrugs:** An oxidized metabolite/analog of Ethionamide and Prothionamide, relevant for overcoming isoniazid resistance.
- **Bio-orthogonal Chemistry:** The N-oxide moiety alters the electrophilicity of the pyridine ring, enabling unique coordination chemistry with metalloenzymes.
- **Metabolic Probes:** Used to study the suppression of cytosolic NADPH pools in cancer cells.

Retrosynthetic Analysis & Pathway Design

Direct oxidation of thionicotinamide (Route A) is chemically fraught; strong oxidants (e.g., mCPBA) preferentially attack the sulfur atom, leading to sulfines () rather than the desired N-oxide.

Therefore, the Authoritative Route (Route B) utilizes a "Protect-then-Functionalize" logic:

- N-Oxidation of the Nitrile: 3-Cyanopyridine is oxidized to 3-cyanopyridine N-oxide. The nitrile group is inert to these oxidation conditions.
- Thioamidation: The nitrile is converted to the thioamide using Hydrogen Sulfide () in a basic medium. This method preserves the delicate N-oxide oxygen.



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Figure 1: Retrosynthetic logic prioritizing the stability of the sulfur moiety.

Experimental Protocols

Step 1: Synthesis of 3-Cyanopyridine N-oxide

This step establishes the N-oxide functionality before introducing the sulfur.

- Reagents: 3-Cyanopyridine (1.0 eq), 30% Hydrogen Peroxide (, 5.0 eq), Sodium Tungstate (

, 0.05 eq) or Urea-Hydrogen Peroxide (UHP).

- Solvent: Acetic Acid or Methanol.[1]
- Conditions: 70–80°C, 4–6 hours.

Protocol:

- Dissolve 3-cyanopyridine (10.4 g, 100 mmol) in glacial acetic acid (50 mL).
- Add Sodium Tungstate catalyst (1.65 g).
- Add 30% (15 mL) dropwise over 30 minutes to control the exotherm.
- Heat the mixture to 80°C. Monitor via TLC (Ethyl Acetate/Methanol 9:1). The starting material () will disappear, replaced by the N-oxide ().
- Quench & Isolation: Cool to room temperature. Neutralize excess acid with saturated . Extract with chloroform (mL).
- Dry organic layer over , filter, and concentrate in vacuo.
- Yield: ~90–95% (White crystalline solid, mp 169–171°C).

Step 2: Thioamidation to 3-(Aminocarbothioyl)pyridinium-1-olate

This reaction converts the nitrile to a thioamide without deoxygenating the pyridine ring.

- Reagents: 3-Cyanopyridine N-oxide (from Step 1), Hydrogen Sulfide gas () or Ammonium Sulfide, Triethylamine ().
- Solvent: Pyridine or Ethanol.
- Safety Note:

is highly toxic. Perform in a well-ventilated fume hood with gas scrubbers.

Protocol:

- Dissolve 3-cyanopyridine N-oxide (5.0 g, 41.6 mmol) in absolute ethanol (40 mL) containing triethylamine (4.0 mL).
- Gas Addition: Bubble a slow stream of dry gas through the solution at 50–60°C for 2–3 hours.
 - Visual Cue: The solution will turn yellow/orange, and a precipitate may begin to form.
- Completion: Monitor via TLC. The nitrile spot will vanish.
- Work-up: Cool the mixture to 0°C. The product often crystallizes out.
- Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and add diethyl ether to induce precipitation.
- Purification: Recrystallize from water or water/ethanol (1:1).
- Yield: ~75–80% (Yellowish crystals).

Characterization & Validation

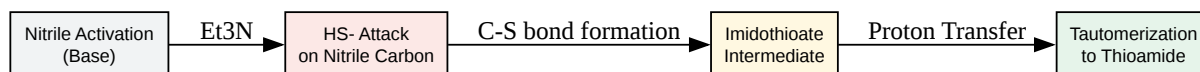
The following data validates the structure, distinguishing it from the non-oxidized thionicotinamide.

Analytical Signatures Table

Technique	Parameter	Expected Value / Observation	Structural Insight
IR Spectroscopy		1240 – 1280 cm	Strong band confirms N-oxide presence.
		1100 – 1150 cm	Characteristic thioamide stretch.
		3150 – 3350 cm	Doublet indicating primary amide.
¹ H-NMR (DMSO-d6)	H-2 (Proton adjacent to N)	8.5 – 8.7 ppm	Deshielded, but less than protonated pyridine (>9.0). Appears as a singlet.
	H-6 (Proton adjacent to N)	8.3 – 8.5 ppm	Doublet. Shifted upfield relative to parent pyridine due to N-O electron donation.
		9.5 – 10.0 ppm	Broad singlets (1H each), exchangeable with .
Mass Spectrometry	ESI-MS (M+H)	m/z ~155.02	Matches Formula .
Melting Point	Range	205 – 210°C (dec)	Higher than parent thionicotinamide (~187°C) due to zwitterionic character.

Mechanistic Insight: Nucleophilic Addition

The formation of the thioamide proceeds via the nucleophilic attack of the hydrosulfide anion () on the nitrile carbon, followed by proton transfer. The N-oxide oxygen does not participate, preserved by the mild basic conditions.



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Figure 2: Mechanism of thioamide formation from nitrile precursors.

Safety & Handling

- Hydrogen Sulfide (): Extremely hazardous neurotoxin. Use a closed system with a caustic scrubber (NaOH solution) to neutralize effluent gas.
- Peroxides: When concentrating the N-oxidation reaction mixture, ensure no residual peroxides remain (test with starch-iodide paper). Do not distill to dryness if peroxides are present.
- Storage: The product is hygroscopic and light-sensitive. Store in amber vials under desiccant at 4°C.

References

- Title: Preparation of 3-cyano-pyridine N-oxide (Methodology validation).
- Thioamidation of N-oxides
 - Title: Preparation of Some Thio Derivatives of Pyridinecarbothioamides.[2]
 - Source: Collection of Czechoslovak Chemical Communications (Vol 58, 1993).[1][2]
 - URL:[Link][3]

- Structural Characterization (Crystallography)
 - Title: 3-(Aminocarbonyl)pyridinium diaqua-bis(pyridine-2,6-dicarboxylato)bismuthate(III)
 - Source: NIH / PubMed Central.
 - URL:[[Link](#)]
- Biological Context (NAD Analogs)
 - Title: Suppression of Cytosolic NADPH Pool by Thionicotinamide.[4]
 - Source: Molecular Pharmacology.[4]
 - URL:[[Link](#)]

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